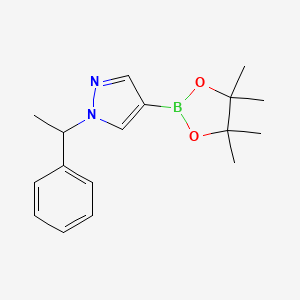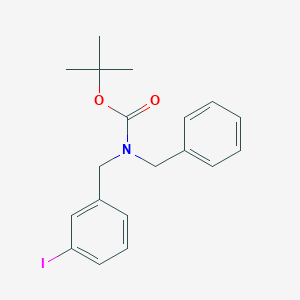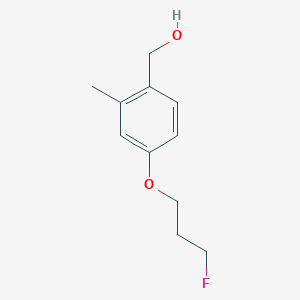
(4-(3-Fluoropropoxy)-2-methylphenyl)methanol
Vue d'ensemble
Description
“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is a chemical compound with the molecular formula C10H13FO2 . It has a molecular weight of 184.21 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” has a melting point range of 52 - 54 degrees Celsius . The compound is solid in its physical form .Applications De Recherche Scientifique
Fluorescent Sensors
- Chemical Sensing : A study describes the development of a fluorogenic chemosensor that efficiently detects Zn2+ and Al3+ ions, showcasing the application of related compounds in chemical sensing technology (Patra et al., 2018).
Catalytic Reactions
- Catalysis in Chemical Reactions : Research on the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates suggests potential applications of related compounds in catalytic processes for decontamination (Dhar et al., 2011).
- N-Methylation and Transfer Hydrogenation : A paper reports on the use of methanol as both C1 synthon and H2 source for selective N-methylation of amines, highlighting the role of related compounds in such reactions (Sarki et al., 2021).
Methanolysis and Biological Applications
- Effect on Lipid Dynamics : A study on methanol's impact on lipid dynamics in biological and synthetic membranes emphasizes its potential application in biomembrane studies (Nguyen et al., 2019).
- Biological Conversion of Methanol : Engineering of methylotrophic Escherichia coli for converting methanol to metabolites showcases the biotechnological applications of related compounds (Whitaker et al., 2017).
Chemical Synthesis
- Synthesis of Multi-Substituted Arenes : Research on the synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation provides insights into the use of related compounds in chemical synthesis (Sun et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(3-fluoropropoxy)-2-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMRGMSZNGGCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCF)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Fluoropropoxy)-2-methylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



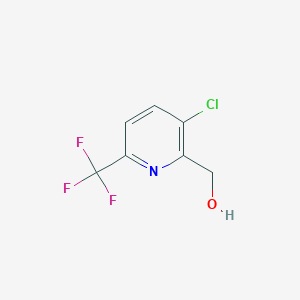
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
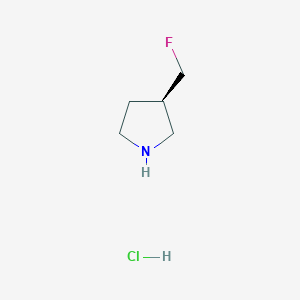

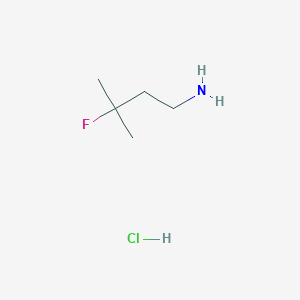
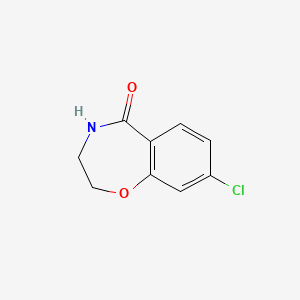


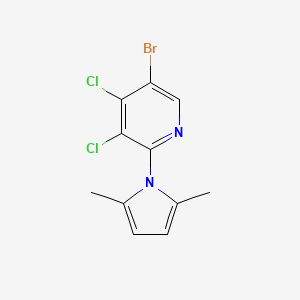
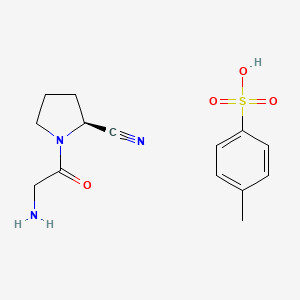
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
